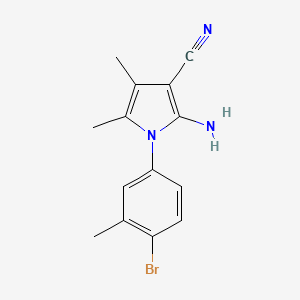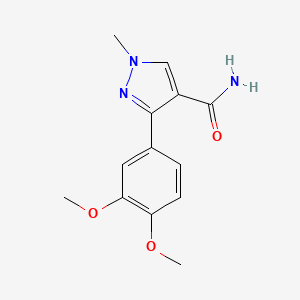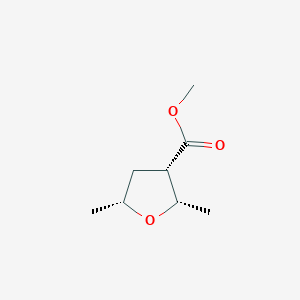
(2S,3S,5R)-Methyl 2,5-dimethyltetrahydrofuran-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S,5R)-Methyl 2,5-dimethyltetrahydrofuran-3-carboxylate is a chiral compound with a tetrahydrofuran ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,5R)-Methyl 2,5-dimethyltetrahydrofuran-3-carboxylate typically involves the use of commercially available starting materials. One common method involves the esterification of a suitable precursor with methanol under acidic conditions. The reaction is often carried out at room temperature to ensure the retention of stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3S,5R)-Methyl 2,5-dimethyltetrahydrofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2S,3S,5R)-Methyl 2,5-dimethyltetrahydrofuran-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Biology
In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its stereochemistry is crucial for the biological activity of the resulting compounds.
Medicine
In medicine, this compound is explored for its potential as a pharmaceutical intermediate. It can be used in the synthesis of drugs that require specific stereochemistry for efficacy.
Industry
In the industrial sector, this compound is used in the production of materials with specific properties. Its unique structure can impart desirable characteristics to polymers and other materials.
Mécanisme D'action
The mechanism of action of (2S,3S,5R)-Methyl 2,5-dimethyltetrahydrofuran-3-carboxylate involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into enzyme active sites or receptor binding pockets, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the interacting molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,5R)-2,5-Dimethylmorpholine: This compound has a similar ring structure but differs in the presence of a nitrogen atom.
2,5-Dimethyltetrahydrofuran: This compound lacks the ester group present in (2S,3S,5R)-Methyl 2,5-dimethyltetrahydrofuran-3-carboxylate.
Uniqueness
This compound is unique due to its specific stereochemistry and functional groups. This uniqueness makes it valuable in applications requiring precise molecular interactions and properties.
Propriétés
Formule moléculaire |
C8H14O3 |
|---|---|
Poids moléculaire |
158.19 g/mol |
Nom IUPAC |
methyl (2S,3S,5R)-2,5-dimethyloxolane-3-carboxylate |
InChI |
InChI=1S/C8H14O3/c1-5-4-7(6(2)11-5)8(9)10-3/h5-7H,4H2,1-3H3/t5-,6+,7+/m1/s1 |
Clé InChI |
LTEQUHVAEQPJQB-VQVTYTSYSA-N |
SMILES isomérique |
C[C@@H]1C[C@@H]([C@@H](O1)C)C(=O)OC |
SMILES canonique |
CC1CC(C(O1)C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(Carboxy(hydroxy)methyl)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12868957.png)

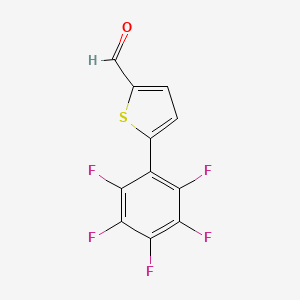

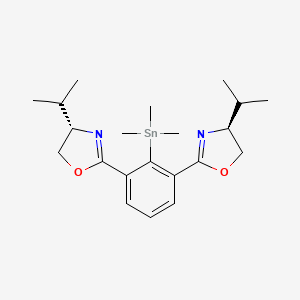
![2-(5-Methyl-1H-pyrazol-3-yl)benzo[d]thiazole](/img/structure/B12868981.png)
![3-methyl-6,7-dihydroisoxazolo[4,3-c]pyridin-4(5H)-one](/img/structure/B12868991.png)
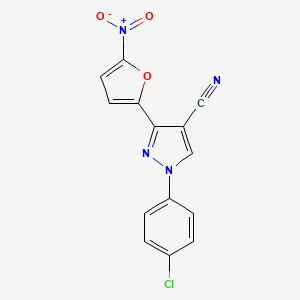
![(4R)-4-ethyl-4-[2-(furan-2-yl)ethyl]-1,3-oxazolidin-2-one](/img/structure/B12869019.png)
![6-Ethyl-N,N,1,3-tetramethyl-1,6-dihydroimidazo[4,5-c]pyrazol-5-amine](/img/structure/B12869024.png)

![2-Aminobenzo[d]oxazole-4-thiol](/img/structure/B12869032.png)
